molecular formula C9H14N2O2 B6177689 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid CAS No. 2613381-95-4

3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid

Cat. No.: B6177689
CAS No.: 2613381-95-4
M. Wt: 182.22 g/mol
InChI Key: WHFCBVSRJSFOPQ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(1H-pyrazol-3-yl)butanoic acid is an organic compound that features a pyrazole ring attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid typically involves the formation of the pyrazole ring followed by its attachment to the butanoic acid moiety. One common method includes the cyclization of hydrazine derivatives with diketones to form the pyrazole ring . This is followed by a series of reactions to introduce the butanoic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2-(1H-pyrazol-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The pyrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3,3-Dimethyl-2-(1H-pyrazol-3-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethyl-2-(1H-pyrazol-3-yl)butanoic acid is unique due to the combination of the pyrazole ring and the butanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2613381-95-4

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3,3-dimethyl-2-(1H-pyrazol-5-yl)butanoic acid

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)7(8(12)13)6-4-5-10-11-6/h4-5,7H,1-3H3,(H,10,11)(H,12,13)

InChI Key

WHFCBVSRJSFOPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=NN1)C(=O)O

Purity

95

Origin of Product

United States

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